

magnesium hypochlorite chemical formula and CAS number

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Magnesium hypochlorite*

Cat. No.: *B158765*

[Get Quote](#)

An In-depth Technical Guide to Magnesium Hypochlorite

This technical guide provides a comprehensive overview of **magnesium hypochlorite**, detailing its chemical properties, synthesis protocols, and applications. The information is intended for researchers, scientists, and professionals in drug development, presenting quantitative data in structured tables and outlining experimental methodologies.

Core Chemical Identity

Magnesium hypochlorite is an inorganic compound with the chemical formula $Mg(OCl)_2$.^{[1][2]} It is the magnesium salt of hypochlorous acid.

Identifier	Value	Source
Chemical Formula	$Mg(OCl)_2$ or Cl_2MgO_2	[1] [2] [3] [4]
CAS Number	10233-03-1	[1] [2] [3] [4]
Molecular Weight	127.21 g/mol	[3] [5]
Synonyms	Dihypochlorous acid magnesium salt, Hypochlorous acid, magnesium salt	[1]

Physicochemical Properties and Stability

Magnesium hypochlorite is relatively unstable, particularly in aqueous solutions, where it can decompose.^{[1][2]} A more stable form is basic **magnesium hypochlorite**, which has the formula $Mg(OCl)_2 \cdot 2Mg(OH)_2$.^{[1][2]} This basic form is a solid compound with an available chlorine content ranging from 50% to 60%.^{[1][2]} Due to its instability, **magnesium hypochlorite** should be stored properly to prevent the slow loss of oxygen, which leads to the formation of magnesium chloride.^[6]

Property	Value/Description
Appearance	Colorless crystals or white powder ^[7]
Solubility	Soluble in water, forming an alkaline solution ^[7]
Stability	Unstable in water; decomposes to form basic magnesium hypochlorite ^{[1][2]}
Oxidizing Properties	Strong oxidizer ^[6]

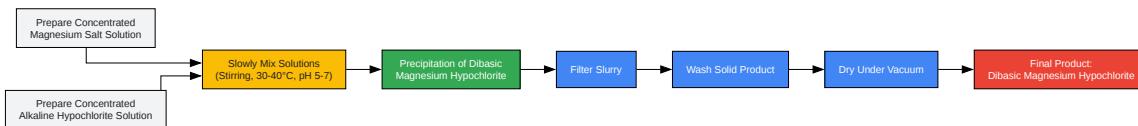
Experimental Protocols for Synthesis

Several methods for the synthesis of **magnesium hypochlorite** and its basic form have been described. Below are detailed protocols derived from available literature.

This method produces a mixture of magnesium chloride and **magnesium hypochlorite**.

- Reactants: Magnesium hydroxide, chlorine gas, ice-cold water.
- Procedure:
 - Suspend magnesium hydroxide in ice-cold water.
 - Bubble chlorine gas through the suspension. It is crucial to keep the magnesium hydroxide suspended and not allow it to settle.
 - The magnesium hydroxide absorbs the chlorine to yield a mixture of **magnesium hypochlorite** and magnesium chloride.

- To maintain alkalinity, any unreacted magnesium hydroxide should not be removed.[6]


This method is a direct reaction to form **magnesium hypochlorite**.

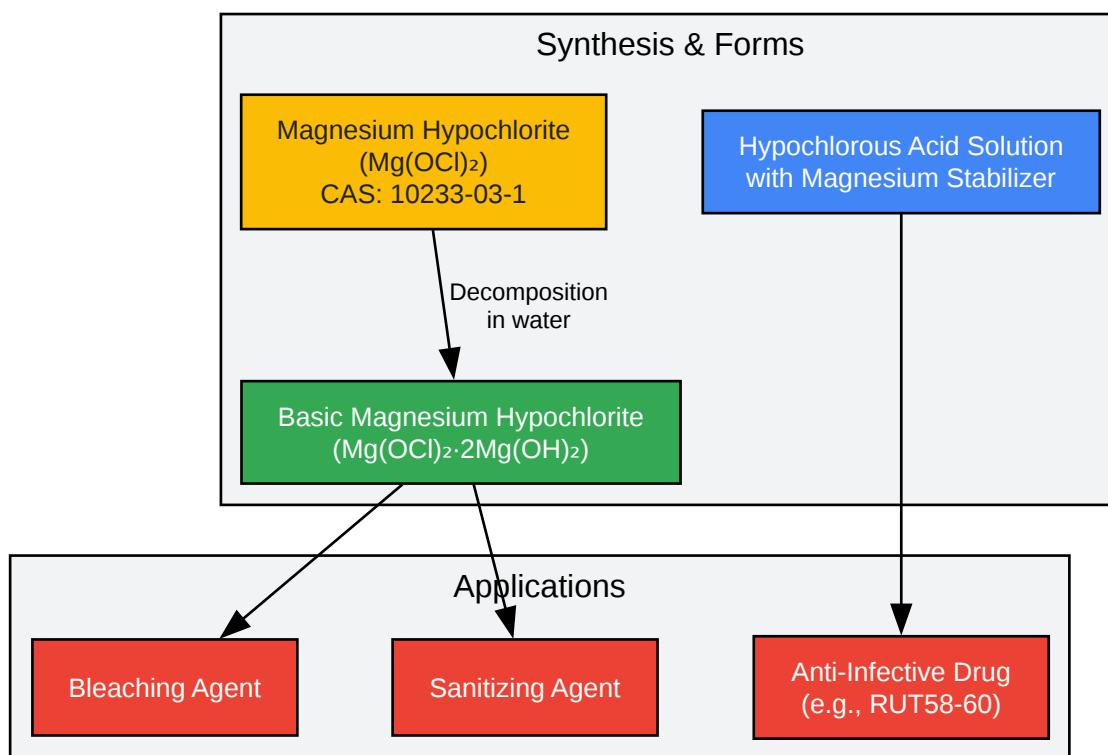
- Reactants: Hypochlorous acid, magnesium carbonate, water.
- Procedure:
 - React hypochlorous acid with magnesium carbonate in an aqueous solution.
 - The resulting product is **magnesium hypochlorite**. Note that this product is unstable in water.[1][2]

This protocol describes the synthesis of the more stable dibasic form of **magnesium hypochlorite**.

- Reactants: An alkaline aqueous solution of a water-soluble hypochlorite (e.g., calcium hypochlorite) and an acidic aqueous solution of a magnesium salt (e.g., magnesium chloride).
- Procedure:
 - Prepare a concentrated solution of the magnesium salt. For example, a solution containing 36.8% anhydrous $MgCl_2$ can be made by dissolving 729 pounds of $MgCl_2 \cdot 6H_2O$ in 22 gallons of water.
 - Slowly add the concentrated alkaline hypochlorite solution to the acidic magnesium salt solution with stirring, while maintaining the temperature between 30 to 40°C. The pH of the reaction mixture should be kept below 7, ideally between 5 and 7.
 - Continue stirring the mixture. For instance, stirring can be continued overnight.
 - The precipitated solid, which is dibasic **magnesium hypochlorite**, is then separated by filtration.
 - The solid product is washed and dried under a vacuum.[8]

The following diagram illustrates the general workflow for the synthesis of dibasic **magnesium hypochlorite**.

[Click to download full resolution via product page](#)


Caption: Workflow for the synthesis of dibasic **magnesium hypochlorite**.

Applications

Magnesium hypochlorite and its derivatives have applications in various fields, including as bleaching and sanitizing agents.

- Bleaching and Sanitizing: Basic **magnesium hypochlorite** is used for bleaching textiles and as a sanitizing agent.[1][2]
- Drug Development: A formulation containing hypochlorous acid stabilized with small molecules, including magnesium, is under development as a broad-spectrum anti-infective for use in surgical and trauma procedures.[9] This formulation, known as RUT58-60, is designed to be biocompatible for direct contact with internal organs.[9]

The logical relationship between the different forms of **magnesium hypochlorite** and its application is depicted below.

[Click to download full resolution via product page](#)

Caption: Relationship between forms of **magnesium hypochlorite** and their applications.

Safety and Handling

While specific safety data for pure **magnesium hypochlorite** is limited, general precautions for handling hypochlorites and magnesium salts should be followed. Basic **magnesium hypochlorite** is irritating to the skin and eyes.^[7] In humid conditions, it can decompose and release hypochlorous acid gas.^[7] It is important to avoid contact with organic materials, reducing agents, and flammable substances to prevent fire or explosion.^[7] When handling related compounds like magnesium chloride, it is recommended to work in a well-ventilated area, wear protective gloves and safety goggles, and avoid generating dust.^[10] Standard hygiene practices, such as washing hands after handling, should be observed.^[11]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [wap.guidechem.com]
- 2. magnesium hypochlorite CAS#: 10233-03-1 [m.chemicalbook.com]
- 3. Magnesium hypochlorite | Cl₂MgO₂ | CID 9793766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. magnesium hypochlorite | CAS#:10233-03-1 | Chemsric [chemsrc.com]
- 6. youtube.com [youtube.com]
- 7. Basic magnesium hypochlorite [chembk.com]
- 8. US3582265A - Dibasic magnesium hypochlorite - Google Patents [patents.google.com]
- 9. Home | RUTHIGEN [ruthigen.com]
- 10. laballey.com [laballey.com]
- 11. fishersci.co.uk [fishersci.co.uk]
- To cite this document: BenchChem. [magnesium hypochlorite chemical formula and CAS number]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b158765#magnesium-hypochlorite-chemical-formula-and-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com